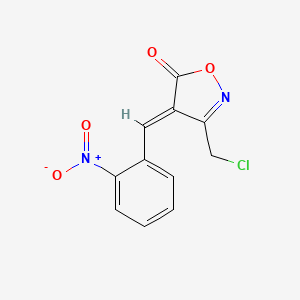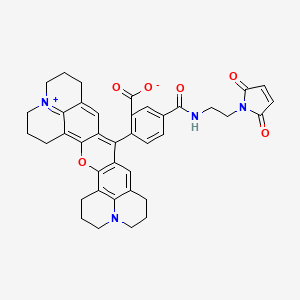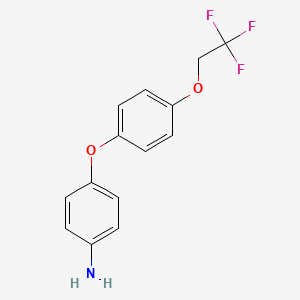![molecular formula C12H18BrN3O2 B15340082 7-Boc-2-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15340082.png)
7-Boc-2-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl 2-(bromomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (MFCD31811580) is a chemical compound with the molecular formula C12H18BrN3O2 . It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(bromomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the bromination of a precursor compound followed by cyclization to form the imidazo[1,2-a]pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(bromomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 2-(bromomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating compounds with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(bromomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with molecular targets within biological systems. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-(chloromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
- tert-Butyl 2-(iodomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Uniqueness
The uniqueness of tert-Butyl 2-(bromomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate lies in its bromomethyl group, which provides distinct reactivity compared to its chloro- and iodo- counterparts. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .
Eigenschaften
Molekularformel |
C12H18BrN3O2 |
|---|---|
Molekulargewicht |
316.19 g/mol |
IUPAC-Name |
tert-butyl 2-(bromomethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-5-4-15-7-9(6-13)14-10(15)8-16/h7H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
XYSZBYJFBABHPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4-Difluoro-3'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B15340013.png)
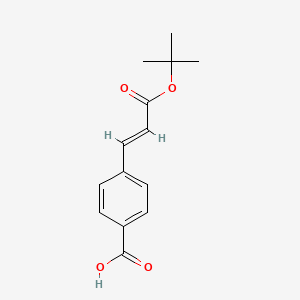
![(1R,3aR,4aR,6R,8aR,9S,9aS)-6-(ethoxycarbonylamino)-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-9-carboxylic acid](/img/structure/B15340023.png)

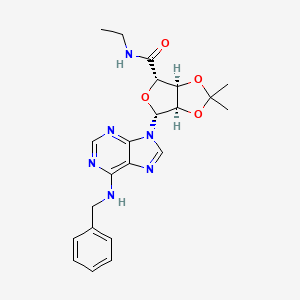
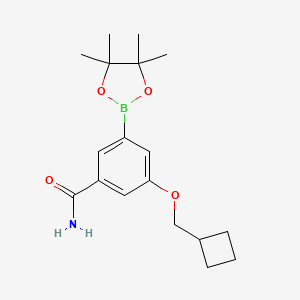
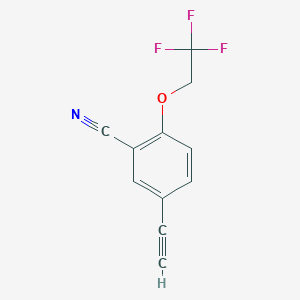
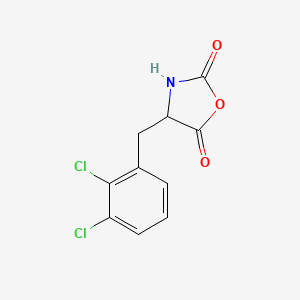
![N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B15340061.png)
